molecular formula C4H4BrFN2 B13895023 5-Bromo-3-fluoro-1-methyl-pyrazole

5-Bromo-3-fluoro-1-methyl-pyrazole

Katalognummer: B13895023
Molekulargewicht: 178.99 g/mol
InChI-Schlüssel: CDNCNRDTOHPVCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3-fluoro-1-methyl-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of bromine and fluorine atoms in the structure of this compound adds unique chemical properties, making it a valuable compound for various scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-1-methyl-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazine derivatives with acetylenic ketones, followed by bromination and fluorination steps . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of flow chemistry techniques allows for better control over reaction parameters, leading to improved efficiency and scalability . The choice of reagents and reaction conditions is optimized to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-fluoro-1-methyl-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-fluoro-1-methyl-pyrazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromo-3-fluoro-1-methyl-pyrazole involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-3-fluoro-1-methyl-pyrazole is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired .

Eigenschaften

Molekularformel

C4H4BrFN2

Molekulargewicht

178.99 g/mol

IUPAC-Name

5-bromo-3-fluoro-1-methylpyrazole

InChI

InChI=1S/C4H4BrFN2/c1-8-3(5)2-4(6)7-8/h2H,1H3

InChI-Schlüssel

CDNCNRDTOHPVCH-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC(=N1)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.